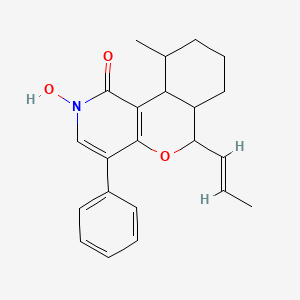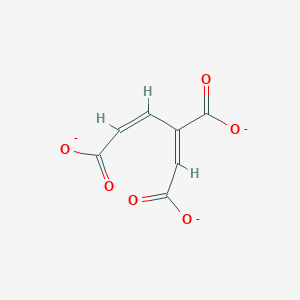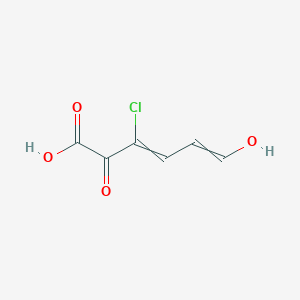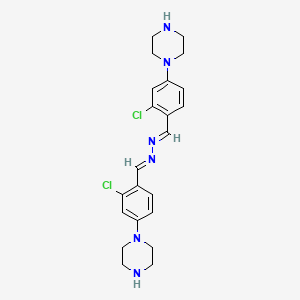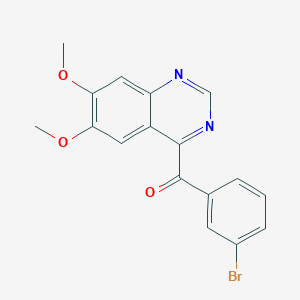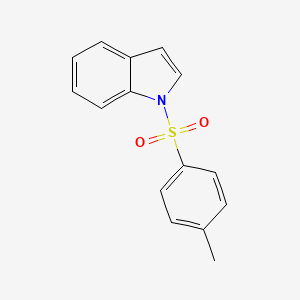
N-Tosylindole
Vue d'ensemble
Description
N-Tosylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The tosyl group (p-toluenesulfonyl) is introduced to the nitrogen atom of the indole ring, enhancing its reactivity and stability. This modification makes this compound a valuable intermediate in organic synthesis and medicinal chemistry.
Mécanisme D'action
Target of Action
N-Tosylindole, also known as 1-tosyl-1H-indole, is a heterocyclic nitrogen compound Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They are used in the treatment of various disorders and diseases, including cancer and microbial infections .
Mode of Action
It’s known that indole derivatives interact with their targets, leading to various biological effects
Biochemical Pathways
Indole derivatives, including this compound, are known to affect various biochemical pathways due to their wide bioactivities
Result of Action
Indole derivatives, including this compound, are known to exhibit various biologically vital properties
Action Environment
Factors such as reaction conditions and substituents on the isatin and indole moieties are known to greatly affect the yield of indole derivatives, including this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Tosylindole can be synthesized through various methods. One common approach involves the reaction of indole with tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields this compound in good to excellent yields .
Another method involves the use of N-tosyl hydrazones, which react with arynes generated through fluoride activation of 2-(trimethylsilyl)phenyl triflate precursors. This reaction leads to efficient N-arylation, followed by Fischer cyclization to produce this compound .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound. Additionally, the reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-Tosylindole undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other functional groups, allowing for the synthesis of diverse indole derivatives.
Coupling Reactions: This compound can participate in coupling reactions with imides and other electrophiles, leading to the formation of complex heterocyclic systems.
Sulfenylation: The C2 position of this compound can be functionalized through sulfenylation reactions, producing 2-sulfenylindoles.
Common Reagents and Conditions
Bases: Pyridine, triethylamine, and potassium tert-butoxide are commonly used bases in the synthesis of this compound.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Solvents: Dichloromethane and acetonitrile are frequently used solvents for these reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, sulfenylindoles, and complex heterocyclic compounds such as indolylepoxypyrrolooxazole and indolylpyrrolooxazolone .
Applications De Recherche Scientifique
N-Tosylindole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and natural products.
Comparaison Avec Des Composés Similaires
N-Tosylindole can be compared with other indole derivatives such as:
N-Benzylindole: Similar in structure but with a benzyl group instead of a tosyl group.
N-Methylindole: Contains a methyl group, making it less versatile in synthetic applications compared to this compound.
Trisindolines: Consist of an isatin core with two indole moieties.
This compound stands out due to its enhanced reactivity and stability, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfonylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-12-6-8-14(9-7-12)19(17,18)16-11-10-13-4-2-3-5-15(13)16/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRRPYFLDADLJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449788 | |
| Record name | N-Tosylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31271-90-6 | |
| Record name | N-Tosylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Tosylindole?
A1: The molecular formula of this compound is C15H13NO2S, and its molecular weight is 271.34 g/mol.
Q2: Is there any available spectroscopic data for this compound?
A: While the provided research papers do not explicitly list all spectroscopic data, they confirm the structures of synthesized this compound derivatives using 1H NMR, IR spectra, and elemental analysis. [, ] For instance, the crystal structure of 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde has been reported. []
Q3: Does this compound exhibit any catalytic properties?
A3: The provided research focuses on this compound as a synthetic building block rather than a catalyst. Its applications primarily revolve around its use as a substrate in diverse organic reactions.
Q4: Has computational chemistry been used to study this compound?
A4: The provided research papers do not delve into computational studies like simulations, calculations, or QSAR modeling of this compound.
Q5: How does modifying the structure of this compound affect its reactivity?
A: The research demonstrates that substituents on the indole ring of this compound can significantly impact its reactivity and selectivity in various reactions. For example, the presence and position of allyl, iodo, and acyl groups influence the outcome of palladium-catalyzed reactions, leading to diverse carbazole and cycloocta[b]indole derivatives. [, , ]
Q6: What information is available about the SHE regulations, toxicology, and safety of this compound?
A6: The provided research focuses primarily on synthetic applications and does not offer data on SHE regulations, toxicology, or the safety profile of this compound.
Q7: Is there any information available on the PK/PD properties, in vitro/in vivo efficacy, and resistance aspects of this compound?
A7: The research primarily explores the synthetic utility of this compound and its derivatives. Therefore, information regarding PK/PD properties, in vitro/in vivo efficacy, and resistance mechanisms is not provided within these studies.
Q8: What is known about drug delivery, targeting, biomarkers, and diagnostic applications of this compound?
A8: The provided research focuses on this compound as a synthetic scaffold and does not extend to its applications in drug delivery, targeting, biomarkers, or diagnostics.
Q9: Which analytical methods are used to characterize this compound and its derivatives?
A: Researchers commonly utilize 1H NMR, IR spectroscopy, and elemental analysis for the characterization of this compound and its synthesized derivatives. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1S,2S)-2-morpholin-4-ylcyclohexyl] 2-(4-bromophenyl)acetate](/img/structure/B1244372.png)
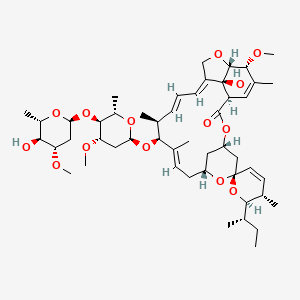
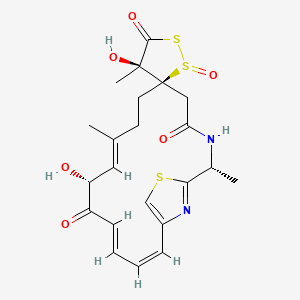
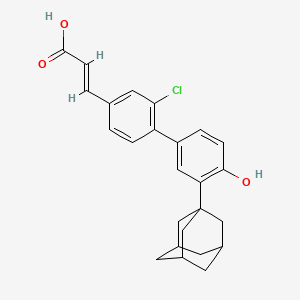
![3-(2-Naphthoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amine](/img/structure/B1244381.png)

![3-(3-carbamimidoylphenyl)-N-[4-(2-sulfamoylphenyl)phenyl]-5-(tetrazol-1-ylmethyl)-4H-1,2-oxazole-5-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1244383.png)
![2-[2-[2-[2-[carboxymethyl-[2-(2-octadecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octadecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1244384.png)

